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Introduction
Histone post-translational modifications (PTMs) are critical regulators of chromatin structure

and gene expression. The dimethylation of lysine 4 on histone H3 (H3K4me2) is a key

epigenetic mark predominantly found at active and poised gene promoters and enhancers. The

precise quantification of H3K4me2 levels is crucial for understanding its role in health and

disease and for the development of epigenetic-targeting therapeutics.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology offers a highly

sensitive, no-wash, bead-based immunoassay platform for the detection of biomolecular

interactions in a microplate format. This document provides detailed application notes and

protocols for the quantification of H3K4me2 using two approaches: a cellular assay to measure

endogenous H3K4me2 levels and a biochemical assay for the direct detection of the

H3K4(Me2) (1-20) peptide.

Assay Principle
The AlphaLISA H3K4me2 assay is based on the proximity of two types of beads: Donor beads

and Acceptor beads. In the cellular assay, histones are extracted from cell lysates. A

biotinylated antibody that recognizes the C-terminus of histone H3 captures the histone, which

in turn is captured by Streptavidin-coated Donor beads. An anti-H3K4me2 antibody conjugated

to Acceptor beads specifically binds to the dimethylated lysine 4 of histone H3. When the

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b15597301?utm_src=pdf-interest
https://www.benchchem.com/product/b15597301?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15597301?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Donor and Acceptor beads are brought into close proximity (<200 nm) through this

immunocomplex, excitation of the Donor beads at 680 nm generates singlet oxygen. The

singlet oxygen diffuses to the nearby Acceptor beads, triggering a cascade of energy transfer

reactions that result in a sharp peak of light emission at 615 nm. The intensity of the emitted

light is directly proportional to the level of H3K4me2 modification.[1][2][3]

For the biochemical assay detecting the H3K4(Me2) (1-20) peptide, a biotinylated version of

the peptide is used. This peptide is captured by the Streptavidin-coated Donor beads, while the

anti-H3K4me2 Acceptor beads bind to the dimethylated lysine 4 on the peptide, bringing the

beads into proximity and generating a signal.

Signaling Pathway Context
H3K4 dimethylation is a dynamic epigenetic mark regulated by histone methyltransferases

(HMTs) and histone demethylases (KDMs). It plays a pivotal role in transcriptional regulation.
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Caption: Regulation and function of H3K4 dimethylation.
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Quantitative Data Summary
Reagent/Material Supplier Catalog Number (Example)

AlphaLISA anti-H3K4me2

Acceptor beads
PerkinElmer AL716C / AL716F / AL716HV

Streptavidin (SA)-coated

Donor beads
PerkinElmer 6760002

Biotinylated Antibody anti-

Histone H3 (C-ter)
PerkinElmer Part of AL716 kits

Cell-Histone Lysis, Extraction,

& Detection Buffers
PerkinElmer Part of AL716 kits

Biotinylated H3K4(Me2) (1-20)

Peptide
AnaSpec Custom Synthesis

Unmodified Biotinylated H3 (1-

20) Peptide
AnaSpec 61701 (example for 1-21)

White Opaque 96-well or 384-

well Microplates
PerkinElmer 6005560 / 6007680

EnSpire® or EnVision®

Multilabel Reader with Alpha

option

PerkinElmer N/A

Sodium Butyrate (NaB) Sigma B5887

Experimental Protocols
Protocol 1: Cellular Assay for Endogenous H3K4me2
Detection
This protocol is designed for the detection of H3K4me2 in cell lysates using a homogeneous

AlphaLISA assay, involving no wash steps.[1][4]
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Cellular H3K4me2 AlphaLISA Workflow

1. Cell Culture & Treatment
Plate cells and treat with compounds (e.g., NaB).

2. Cell Lysis
Add Cell-Histone Lysis Buffer.

Incubate

3. Histone Extraction
Add Cell-Histone Extraction Buffer.

Incubate 15 min at RT

4. Detection Complex Formation
Add AlphaLISA Acceptor Beads and

Biotinylated Anti-H3 Antibody.

Incubate 10 min at RT

5. Donor Bead Addition
Add Streptavidin Donor Beads.

Incubate 60 min at RT

6. Signal Reading
Read at 615 nm after incubation in the dark.

Incubate 30 min at RT

Click to download full resolution via product page

Caption: Workflow for the cellular AlphaLISA H3K4me2 assay.
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Procedure (96-well format):

Cell Plating and Treatment:

Seed cells in a 96-well tissue culture plate at a predetermined optimal density.

Treat cells with compounds or vehicle control (e.g., overnight treatment with 20 mM

sodium butyrate to increase H3K4me2 levels) and incubate under standard culture

conditions.[1]

Cell Lysis:

Carefully remove the culture medium.

Add 20 µL of 1X Cell-Histone Lysis Buffer to each well.

Incubate for 15 minutes at room temperature (RT).

Histone Extraction:

Add 40 µL of 1X Cell-Histone Extraction Buffer to each well.

Incubate for 10 minutes at RT.

AlphaLISA Detection:

Transfer 30 µL of the histone extract to a white, opaque 96-well half-area plate.[1]

Prepare a 5X mix of anti-H3K4me2 Acceptor beads and Biotinylated Anti-Histone H3 (C-

ter) Antibody in 1X Cell-Histone Detection Buffer.

Add 10 µL of the 5X mix to each well.

Incubate for 60 minutes at RT, protected from light.

Donor Bead Addition:

Prepare a 5X solution of Streptavidin-coated Donor beads in 1X Cell-Histone Detection

Buffer.
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Add 10 µL of the 5X Donor bead solution to each well under subdued lighting.[1][2]

Incubate for 30 minutes at RT, protected from light.

Data Acquisition:

Read the plate on an EnVision or EnSpire Multilabel Reader with standard AlphaScreen

settings (Excitation: 680 nm, Emission: 520-620 nm).[1]

Protocol 2: Biochemical Assay for H3K4(Me2) (1-20)
Peptide Detection
This protocol is adapted for the direct detection of a biotinylated H3K4(Me2) (1-20) peptide,

suitable for screening for reader domains or inhibitor compounds.

Procedure (384-well format):

Reagent Preparation:

Prepare a working solution of AlphaLISA Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0,

0.01% Tween-20).

Prepare serial dilutions of the biotinylated H3K4(Me2) (1-20) peptide (for standard curve)

and the unmodified biotinylated H3 (1-20) peptide (as a negative control) in Assay Buffer.

Prepare test compounds or proteins of interest at desired concentrations in Assay Buffer.

Assay Reaction:

To the wells of a white, opaque 384-well plate, add 5 µL of the peptide dilutions or

controls.

Add 5 µL of the test compound/protein or Assay Buffer.

Detection Reagent Addition:

Prepare a 2X mix of anti-H3K4me2 Acceptor beads and Streptavidin-coated Donor beads

in Assay Buffer. The optimal concentration of beads should be determined empirically, but
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a starting point of 20 µg/mL final concentration for each is recommended.[5]

Add 10 µL of the 2X bead mix to each well under subdued lighting.

Incubation:

Seal the plate and incubate for 60 minutes at RT, protected from light. Incubation times

may require optimization.

Data Acquisition:

Read the plate on an EnVision or EnSpire Multilabel Reader with standard AlphaScreen

settings.

Data Analysis and Interpretation
The output from the AlphaLISA reader is in arbitrary luminescence units. For cellular assays,

results can be expressed as fold change over vehicle-treated cells or normalized to total

histone H3 levels if a separate assay is run. For biochemical assays, a standard curve can be

generated using the known concentrations of the H3K4(Me2) peptide. The specificity of the

assay should be confirmed by demonstrating low signal with an unmodified H3 peptide.[2]

Representative Data Summary
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Assay Type Analyte
Treatment/Con
dition

Typical Signal
(Alpha Counts)

Signal-to-
Background
(S/B) Ratio

Cellular

Endogenous

H3K4me2 in

HeLa cells

Untreated 50,000 N/A

20 mM Sodium

Butyrate

(overnight)

250,000 ~5

Biochemical

10 nM Biotin-

H3K4(Me2) (1-

20) peptide

N/A 200,000 >100

10 nM Biotin-H3

(1-20) peptide

(unmodified)

N/A <2,000 N/A

Note: These values are illustrative. Actual counts and S/B ratios will vary depending on the

specific experimental conditions, cell type, and instrument used.

Troubleshooting and Assay Considerations
High Background: This may be caused by biotin in the cell culture medium. Using biotin-free

medium or including a wash step before cell lysis is recommended.[3]

Hook Effect: At very high concentrations of the analyte, the signal may decrease. This is a

known phenomenon in proximity assays. Performing a cell titration or peptide dilution series

is crucial to determine the optimal working concentration.[6]

Light Sensitivity: Streptavidin-Donor beads are light-sensitive. All steps involving their use

should be performed under subdued laboratory lighting (< 100 lux).[1][2]

Evaporation: For long incubation periods, especially in 384-well plates, it is recommended to

use plate sealers and add sterile water or PBS to unused wells to minimize evaporation.[2]
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Assay Specificity: To confirm specificity, a competition experiment can be performed by

adding an excess of free, non-biotinylated H3K4me2 peptide, which should decrease the

AlphaLISA signal.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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